3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of difluoro substituents on the benzene ring and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Coupling with Benzoyl Chloride: The thiazole derivative is then coupled with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can result in the formation of dihydrothiazole derivatives.
Scientific Research Applications
3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe to study biological processes involving thiazole-containing compounds.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
4,6-difluoro-1,3-di(2-(4-methyl)pyridyl)benzene: This compound also contains difluoro substituents and a heterocyclic ring, making it structurally similar.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds share the presence of a fluorinated aromatic ring and have shown various biological activities.
Uniqueness
3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to the combination of difluoro substituents and a thiazole ring, which imparts distinct chemical and biological properties. Its specific substitution pattern and the presence of both electron-withdrawing and electron-donating groups make it a versatile compound for various applications.
Properties
IUPAC Name |
3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS/c1-10-15(11-5-3-2-4-6-11)20-17(23-10)21-16(22)12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWJFUSXLXAJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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